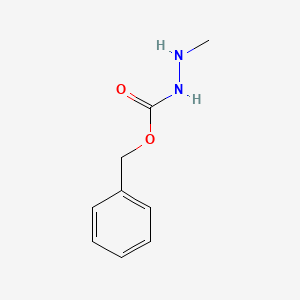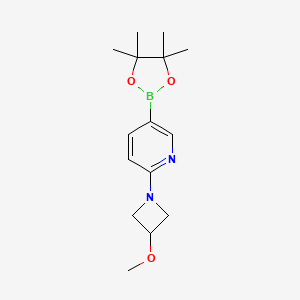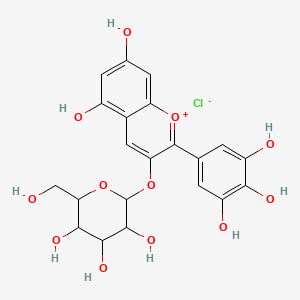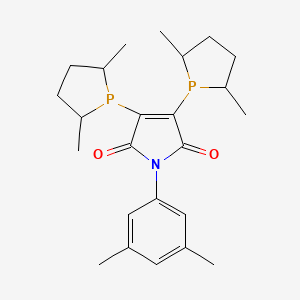
N'-Methyl(benzyloxy)carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Methyl(benzyloxy)carbohydrazide is an organic compound with the molecular formula C9H12N2O2 It is characterized by the presence of a methyl group attached to a benzyloxycarbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Methyl(benzyloxy)carbohydrazide typically involves the reaction of benzyloxycarbonyl chloride with methylhydrazine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The general reaction scheme is as follows:
C6H5CH2OCOCl+CH3NHNH2→C6H5CH2OCONHNHCH3+HCl
Industrial Production Methods
In an industrial setting, the production of N’-Methyl(benzyloxy)carbohydrazide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to optimize the process and minimize human error.
Chemical Reactions Analysis
Types of Reactions
N’-Methyl(benzyloxy)carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to form simpler hydrazides or amines.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxycarbonyl derivatives, while reduction could produce methylhydrazine derivatives.
Scientific Research Applications
N’-Methyl(benzyloxy)carbohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein modification.
Industry: N’-Methyl(benzyloxy)carbohydrazide is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-Methyl(benzyloxy)carbohydrazide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The benzyloxy group can facilitate binding to specific sites, while the methylhydrazine moiety can participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or alter the structure of proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N’-Methylcarbohydrazide: Lacks the benzyloxy group, making it less versatile in certain chemical reactions.
Benzyloxycarbohydrazide: Does not have the methyl group, which can affect its reactivity and binding properties.
N’-Methyl(benzyloxy)carbohydrazide hydrochloride: A salt form that may have different solubility and stability characteristics.
Uniqueness
N’-Methyl(benzyloxy)carbohydrazide is unique due to the presence of both the benzyloxy and methyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
benzyl N-(methylamino)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-10-11-9(12)13-7-8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIYUSMWEKKHHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNNC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12092317.png)


![tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]pyrrolidine-1-carboxylate](/img/structure/B12092338.png)


![1-[(3,3-Dimethylcyclohexyl)amino]propan-2-ol](/img/structure/B12092362.png)

![sulfo 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate](/img/structure/B12092369.png)

![[4,4-Bis(fluoranyl)-5-oxidanyl-3-(phenylcarbonyloxy)oxolan-2-yl]methyl benzoate](/img/structure/B12092376.png)
![5-[3-(2-Aminoethoxy)-1-propynyl]-2',3'-dideoxy-cytidine 5'-(tetrahydrogen triphosphate)](/img/structure/B12092388.png)
![5-[[(2S)-2-(Acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride](/img/structure/B12092392.png)
